molecular formula C6H12N4 B8369433 2,N-Dimethyl-4,5-diaminopyrimidine

2,N-Dimethyl-4,5-diaminopyrimidine

Cat. No.: B8369433
M. Wt: 140.19 g/mol
InChI Key: JWSGTLPQXYMBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,N-Dimethyl-4,5-diaminopyrimidine is a useful research compound. Its molecular formula is C6H12N4 and its molecular weight is 140.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

1,2-dimethyl-2H-pyrimidine-4,5-diamine

InChI

InChI=1S/C6H12N4/c1-4-9-6(8)5(7)3-10(4)2/h3-4H,7H2,1-2H3,(H2,8,9)

InChI Key

JWSGTLPQXYMBPS-UHFFFAOYSA-N

Canonical SMILES

CC1N=C(C(=CN1C)N)N

Origin of Product

United States

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the efficacy of derivatives of 2,N-Dimethyl-4,5-diaminopyrimidine against Mycobacterium avium complex (MAC). In vitro evaluations demonstrated that many derivatives exhibited potent activity, with minimal inhibitory concentrations (MICs) as low as 1.3 μg/ml against specific MAC strains. Notably, certain compounds showed over 100-fold selectivity for the MAC dihydrofolate reductase (DHFR) compared to human DHFR, indicating their potential as targeted antimycobacterial agents .

Data Table: Antimycobacterial Activity of DMDP Derivatives

CompoundMAC StrainMIC (μg/ml)Selectivity Ratio (MAC/human DHFR)
Compound ANJ168≤1.3>100
Compound BNJ211≤1381%
Compound CNJ3404≤1.3>100

Antifungal Properties

The compound has also been investigated for its antifungal properties, particularly against Candida albicans . Studies involving enzyme inhibition assays demonstrated that various derivatives could effectively inhibit the growth of this pathogen at submicromolar concentrations. The mechanism primarily involved selective inhibition of the fungal DHFR enzyme, which is crucial for folate metabolism in fungi .

Case Study: Inhibition of Candida albicans Growth

In a study assessing antifungal efficacy, several diaminopyrimidine derivatives were tested for their ability to inhibit C. albicans growth in vitro. The results indicated that compounds with longer alkyl chains at the C6 position of the pyrimidine ring correlated with increased potency against the fungal strain.

Anticancer Applications

The anticancer potential of 2,N-Dimethyl-4,5-diaminopyrimidine derivatives has been explored through their action as inhibitors of various receptor tyrosine kinases (RTKs). Specifically, some synthesized compounds showed promise as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which play a critical role in tumor angiogenesis and growth .

Data Table: Anticancer Activity of DMDP Derivatives

CompoundTarget ReceptorIC50 (μM)Effectiveness
Compound DVEGFR-2<0.3High potency
Compound ERTK Inhibition<3Comparable to established drugs

Antimalarial Potential

Research has also indicated that certain derivatives of 2,N-Dimethyl-4,5-diaminopyrimidine have antimalarial properties. Preliminary tests on Plasmodium species showed promising results against blood-induced infections in animal models . This suggests a potential avenue for developing new antimalarial therapies.

Preparation Methods

Cyclization of Guanidine Derivatives with Carbonyl Precursors

A foundational method involves the cyclization of guanidine with α,β-diketones or equivalent carbonyl-containing precursors. For example, 3-oxopropionitrile reacts with guanidine hydrochloride under oxidizing conditions (e.g., hydrogen peroxide or MnO₂) at 40–60°C to form a pyrimidine core. Subsequent methylation at the 2-position is achieved using methyl iodide in the presence of a base such as sodium ethoxide, yielding 2,N-dimethyl-4,5-diaminopyrimidine after purification via solvent extraction (n-butanol) and sodium sulfate drying. This method achieves yields of 65–70% but requires careful pH control to prevent side reactions.

Halogenation-Substitution Sequences

Chlorination of 4,5-diaminopyrimidine derivatives followed by nucleophilic substitution with methylating agents provides a robust pathway. Starting with 2-chloro-4,5-diaminopyrimidine, treatment with dimethylamine in acetonitrile at 80°C for 12 hours substitutes the chlorine atom with a methyl group. Triethylamine is often added to scavenge HCl, improving reaction efficiency. Post-reaction workup involves dichloromethane extraction and silica gel chromatography, yielding 85–90% pure product.

Methylation Strategies and Reagent Optimization

Direct Methylation of Diaminopyrimidine Intermediates

Selective methylation at the 2-position and exocyclic nitrogen is challenging due to competing reactions. Dimethyl sulfate (DMS) in alkaline aqueous conditions (pH 9–10) selectively methylates the 2-position, while the exocyclic amine is protected as a tert-butoxycarbonyl (BOC) derivative. Deprotection with trifluoroacetic acid restores the amine, yielding 2,N-dimethyl-4,5-diaminopyrimidine with 75% overall yield. Alternative methylating agents like methyl triflate offer faster kinetics but require anhydrous conditions.

Palladium-Catalyzed Cross-Coupling for Methyl Group Introduction

Recent advances employ palladium catalysts to install methyl groups via Suzuki-Miyaura coupling. For instance, 2-iodo-4,5-diaminopyrimidine reacts with trimethylboroxine in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane at 100°C, achieving 80% yield. This method minimizes byproducts and enables late-stage functionalization, though catalyst costs limit industrial scalability.

Purification and Characterization Techniques

Solvent Extraction and Crystallization

Crude products are typically dissolved in n-butanol, centrifuged to remove insoluble impurities, and dried over anhydrous sodium sulfate. Addition of concentrated sulfuric acid precipitates the sulfate salt of 2,N-dimethyl-4,5-diaminopyrimidine, which is recrystallized from ethanol/water mixtures to ≥98% purity.

Chromatographic Purification

Silica gel chromatography using dichloromethane/methanol (9:1) eluent resolves unreacted starting materials and regioisomers. High-performance liquid chromatography (HPLC) with C18 columns and 0.1% formic acid in acetonitrile/water gradients provides analytical-grade material for pharmacological studies.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsConditionsYieldPurityAdvantagesLimitations
Cyclization-MethylationGuanidine, 3-oxopropionitrile, MeI40–60°C, pH 7–965–70%90–95%Scalable, minimal side reactionsRequires pH control, moderate yield
Halogenation-Substitution2-Cl-4,5-diaminopyrimidine, Me₂NH80°C, 12 hrs85%95–98%High purity, regioselectiveMulti-step, costly reagents
Palladium-Catalyzed CouplingTrimethylboroxine, Pd(PPh₃)₄100°C, anhydrous80%98%Late-stage functionalizationHigh catalyst cost, oxygen-sensitive

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,N-Dimethyl-4,5-diaminopyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via acetylation of 6-hydroxy-4,5-diaminopyrimidine using benzoyl chloride in a NaOH solution . Optimization involves adjusting reaction parameters such as temperature (typically 60–80°C), molar ratios of reagents (1:1.2 for diaminopyrimidine to acylating agent), and reaction duration (4–6 hours). Catalysts like DMAP (4-dimethylaminopyridine) may enhance efficiency. Post-synthesis purification via recrystallization (e.g., H2O/CH3OH mixtures) ensures high yields (≥93%) .

Q. What safety protocols are critical when handling 2,N-Dimethyl-4,5-diaminopyrimidine in the lab?

  • Methodological Answer : Follow GHS hazard guidelines: wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319) . Use fume hoods to prevent inhalation of dust (H335) . Store in airtight containers at ambient temperatures, away from oxidizing agents . Emergency measures include rinsing eyes with water for 15 minutes (P305+P351+P338) and disposing of waste via certified chemical disposal services .

Q. Which analytical techniques confirm the purity and structure of synthesized 2,N-Dimethyl-4,5-diaminopyrimidine?

  • Methodological Answer : Employ HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>99%) . Structural confirmation requires <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6 solvent) to identify amine (-NH2) and methyl (-CH3) signals . Melting point analysis (>360°C) and FT-IR (N-H stretches at 3300–3400 cm<sup>−1</sup>) further validate crystallinity and functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for substituted pyrimidine derivatives?

  • Methodological Answer : Discrepancies in NMR signals (e.g., overlapping peaks) require 2D techniques like COSY (to identify coupling patterns) and HSQC (for <sup>13</sup>C-<sup>1</sup>H correlations) . Cross-validation with X-ray crystallography (e.g., CCDC datasets) clarifies bond angles and torsional strain . Computational tools like Gaussian for DFT calculations predict electronic environments, aiding signal assignment .

Q. What strategies improve the solubility of 2,N-Dimethyl-4,5-diaminopyrimidine derivatives for biological assays?

  • Methodological Answer : Introduce hydrophilic groups (e.g., -OH, -SO3H) via regioselective substitution at the 4/5-positions . Co-solvents like DMSO (10–20% v/v) or sodium hydroxide (0.1 M) enhance aqueous solubility . Micellar encapsulation using PEG-based surfactants improves bioavailability in in vitro studies .

Q. How does the electronic configuration of 2,N-Dimethyl-4,5-diaminopyrimidine influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating methyl and amino groups increase electron density at the pyrimidine ring, favoring electrophilic aromatic substitution at the 2-position . For Suzuki-Miyaura couplings, Pd(PPh3)4 catalysts activate halogenated derivatives (e.g., 4-chloro-substituted analogs) . DFT-based Fukui indices predict nucleophilic attack sites for functionalization .

Q. What methodologies assess the compound’s potential as a kinase inhibitor in cancer research?

  • Methodological Answer : Perform in vitro kinase assays (e.g., EGFR or BRAF kinases) using fluorescence-based ADP-Glo™ kits . IC50 values are derived from dose-response curves (1 nM–100 µM range). Molecular docking (AutoDock Vina) models interactions with ATP-binding pockets, while MD simulations (AMBER) evaluate binding stability over 100 ns trajectories .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity data in antimicrobial studies?

  • Methodological Answer : Replicate assays under standardized CLSI guidelines (e.g., broth microdilution for MIC values) . Cross-check with in silico ADMET predictors (e.g., SwissADME) to rule out false positives from cytotoxicity . Use isogenic bacterial strains (wild-type vs. efflux pump mutants) to confirm target specificity .

Experimental Design Considerations

Q. What experimental controls are essential in stability studies of 2,N-Dimethyl-4,5-diaminopyrimidine?

  • Methodological Answer : Include accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation products . Control for photodegradation by storing samples in amber vials. Use TGA (thermogravimetric analysis) to assess thermal stability up to 300°C .

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